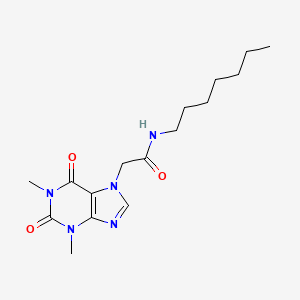
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-heptylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-heptil-2-(1,3-dimetil-2,6-dioxo-1,2,3,6-tetrahidro-7H-purin-7-il)acetamida es un compuesto orgánico complejo con una estructura molecular que incluye un sistema de anillo de purina
Métodos De Preparación
La síntesis de N-heptil-2-(1,3-dimetil-2,6-dioxo-1,2,3,6-tetrahidro-7H-purin-7-il)acetamida típicamente implica múltiples pasos, comenzando con la preparación del sistema de anillo de purina. Las condiciones de reacción a menudo requieren reactivos y catalizadores específicos para garantizar la formación correcta del producto deseado. Los métodos de producción industrial pueden implicar la optimización de estas condiciones para lograr mayores rendimientos y pureza.
Análisis De Reacciones Químicas
Este compuesto puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: Puede oxidarse bajo condiciones específicas para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores comunes.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los productos principales formados dependen de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
N-heptil-2-(1,3-dimetil-2,6-dioxo-1,2,3,6-tetrahidro-7H-purin-7-il)acetamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto se puede utilizar en estudios relacionados con las interacciones enzimáticas y las vías metabólicas.
Industria: Se puede utilizar en el desarrollo de nuevos materiales o como catalizador en varios procesos industriales.
Mecanismo De Acción
El mecanismo de acción de N-heptil-2-(1,3-dimetil-2,6-dioxo-1,2,3,6-tetrahidro-7H-purin-7-il)acetamida implica su interacción con objetivos moleculares específicos. Estas interacciones pueden afectar varias vías bioquímicas, lo que lleva a los efectos observados del compuesto. Los objetivos moleculares y vías exactas involucrados dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
En comparación con compuestos similares, N-heptil-2-(1,3-dimetil-2,6-dioxo-1,2,3,6-tetrahidro-7H-purin-7-il)acetamida destaca por su exclusivo sistema de anillo de purina y la presencia del grupo heptilacétamida. Los compuestos similares incluyen:
- N-metil-2-(1,3-dimetil-2,6-dioxo-1,2,3,6-tetrahidro-7H-purin-7-il)acetamida
- N-etil-2-(1,3-dimetil-2,6-dioxo-1,2,3,6-tetrahidro-7H-purin-7-il)acetamida Estos compuestos comparten el sistema de anillo de purina pero difieren en los sustituyentes unidos al átomo de nitrógeno, lo que puede conducir a diferentes propiedades químicas y aplicaciones.
Propiedades
Fórmula molecular |
C16H25N5O3 |
|---|---|
Peso molecular |
335.40 g/mol |
Nombre IUPAC |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-heptylacetamide |
InChI |
InChI=1S/C16H25N5O3/c1-4-5-6-7-8-9-17-12(22)10-21-11-18-14-13(21)15(23)20(3)16(24)19(14)2/h11H,4-10H2,1-3H3,(H,17,22) |
Clave InChI |
XMDODVPYIFYYFN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCNC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate](/img/structure/B11676951.png)
![2-(thiophen-2-yl)-N'-[(Z)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11676954.png)
![(5Z)-5-(2-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11676960.png)
![3,4-dimethoxy-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B11676966.png)

![N'-[(Z)-[4-(Benzyloxy)phenyl]methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)acetohydrazide](/img/structure/B11676981.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11676993.png)


![ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11677023.png)
![N-(4-methoxybenzyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11677038.png)
![1-(4-Methylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B11677043.png)
![N-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide](/img/structure/B11677051.png)

